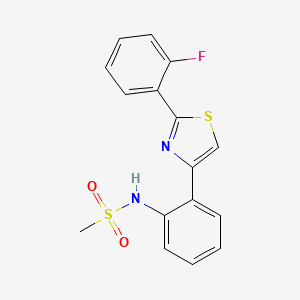

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S2/c1-23(20,21)19-14-9-5-3-7-12(14)15-10-22-16(18-15)11-6-2-4-8-13(11)17/h2-10,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITWYZWMJBKJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1C2=CSC(=N2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)methanesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and methanesulfonamide groups. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Applications

Research indicates that N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)methanesulfonamide exhibits significant anticancer properties.

Case Study: Antiproliferative Effects

A study evaluated the compound's effects on various cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer). The results demonstrated an IC50 value of approximately 1.30 μM against HepG2 cells, indicating potent antiproliferative activity.

Antimicrobial Applications

This compound has also been investigated for its antimicrobial properties, particularly against multidrug-resistant bacterial strains.

Case Study: Antibacterial Efficacy

In vitro studies have shown that this compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) lower than traditional antibiotics like linezolid against Methicillin-resistant Staphylococcus aureus (MRSA).

Summary of Biological Activities Table

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | HepG2 | 1.30 μM | Cell cycle arrest at G2/M phase |

| Antimicrobial | MRSA | < 1 µg/mL | Inhibition of dihydropteroate synthase |

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Key Findings and Implications

Structural Impact on Bioactivity: The thiazole core in the target compound and its analogs (e.g., Compound 8) is critical for interactions with biological targets, while substituents like 2-fluorophenyl or bis(chloroethyl)amino dictate specificity and potency .

Synthetic Flexibility : Thiazole derivatives are often synthesized via cyclization or alkylation, whereas triazole and pyrimidine analogs require distinct routes (e.g., Friedel-Crafts or oxidation) .

Spectroscopic Signatures : C=S (1243–1258 cm⁻¹ in IR) and NH stretches (3150–3414 cm⁻¹) are consistent across sulfonamide-heterocycle hybrids, aiding structural validation .

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure

The compound features a thiazole ring substituted with a fluorophenyl group, linked to a phenyl group and a methanesulfonamide moiety. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with thiazole rings have shown promising results against various cancer cell lines.

-

Mechanism of Action :

- The compound exhibits its anticancer effects primarily through the induction of apoptosis in cancer cells. It has been observed to promote phosphatidylserine flipping from the inner to the outer membrane and cytochrome c release from mitochondria, leading to caspase activation, which is indicative of intrinsic apoptotic pathways .

- Additionally, it disrupts signaling pathways associated with cell invasion and metastasis by affecting focal adhesion kinase (FAK) and Paxillin pathways .

-

In Vitro Studies :

- In vitro assays demonstrated that similar thiazole derivatives had 50% growth inhibition (GI50) values ranging from 0.20–2.58 μM against human cancer cell lines .

- Toxicological assessments indicated that these compounds were significantly less toxic to normal fibroblast cells compared to their effects on cancer cells, suggesting a favorable therapeutic index .

Comparative Analysis with Other Compounds

A comparative analysis of various thiazole derivatives reveals that this compound may exhibit unique properties when compared to other compounds within the same class.

| Compound Name | GI50 (μM) | Mechanism of Action | Selectivity |

|---|---|---|---|

| Compound A | 0.49 | Apoptosis via caspase activation | High |

| Compound B | 1.50 | FAK/Paxillin pathway disruption | Moderate |

| This compound | TBD | Apoptosis induction, invasion inhibition | TBD |

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazole-based compounds:

- Synthesis and Evaluation :

- Clinical Relevance :

Q & A

Basic: What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. A common approach includes coupling 2-(2-fluorophenyl)thiazole-4-amine derivatives with methanesulfonyl chloride under controlled conditions. Key optimization parameters include:

- Temperature : Maintaining 0–5°C during sulfonylation to prevent side reactions .

- Catalysts : Using triethylamine as a base to enhance nucleophilicity of the amine group .

- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction homogeneity .

Yield optimization requires monitoring via TLC and iterative adjustment of stoichiometric ratios.

Basic: Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl and sulfonamide groups) .

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., distinguishing between C₁₆H₁₄FN₂O₂S₂ isomers) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

- HPLC-PDA : Ensures >95% purity by detecting trace impurities from incomplete sulfonylation .

Basic: What in vitro models are appropriate for initial biological activity screening?

Answer:

- Anticancer assays : Use HCT116 (colon) and MCF7 (breast) cancer cell lines, with IC₅₀ determination via MTT assays .

- Antimicrobial screening : Employ Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution assays .

- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms via fluorometric assays .

Advanced: How can SAR studies elucidate the role of the 2-fluorophenyl substituent in bioactivity?

Answer:

- Comparative substitution : Replace the 2-fluorophenyl group with non-halogenated analogs (e.g., methoxyphenyl) to assess halogen-dependent activity .

- DFT calculations : Evaluate electron-withdrawing effects of fluorine on thiazole ring electrophilicity, correlating with target binding .

- Pharmacophore mapping : Identify if the fluorine atom enhances hydrophobic interactions in enzyme active sites (e.g., COX-2) .

Advanced: How should researchers address contradictory reports on anticancer efficacy of similar compounds?

Answer:

- Validate assay protocols : Ensure consistency in cell culture conditions (e.g., serum concentration, passage number) .

- Orthogonal assays : Confirm apoptosis via Annexin V/PI staining if MTT results are ambiguous .

- Meta-analysis : Compare IC₅₀ values across studies, adjusting for variables like drug exposure time .

Advanced: What computational methods predict the binding affinity of this compound with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 3LN1) or carbonic anhydrase IX (PDB: 5FL4) .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .

- QSAR modeling : Develop regression models correlating substituent electronegativity with IC₅₀ values .

Advanced: What strategies ensure high yield and purity during multi-step synthesis?

Answer:

- Stepwise quenching : Neutralize excess sulfonyl chloride with ice-cold NaHCO₃ to prevent over-sulfonylation .

- Flash chromatography : Purify intermediates using gradients of ethyl acetate/hexane (20–50% v/v) .

- In-line FTIR : Monitor reaction progress in real-time to identify byproduct formation .

Advanced: How does the compound’s stability under varying pH and temperature impact experimental design?

Answer:

- pH stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h) to identify labile bonds (e.g., sulfonamide group) .

- Thermal analysis : Use DSC/TGA to determine decomposition thresholds (>200°C typical for thiazoles) .

- Storage conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.